molecular formula C10H10BrN5O B12651693 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one CAS No. 5472-85-5

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one

Cat. No.: B12651693
CAS No.: 5472-85-5
M. Wt: 296.12 g/mol
InChI Key: SRIOITFVGXRJSU-UHFFFAOYSA-N
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Description

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 4-bromophenylamino substituent at position 6 of the pyrimidine ring. This compound belongs to a broader class of bioactive pyrimidinones, which are studied for their pharmacological and biochemical properties. The bromophenyl group confers distinct electronic and steric properties, influencing its interactions in biological systems.

Properties

CAS No.

5472-85-5

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2,5-diamino-4-(4-bromoanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10BrN5O/c11-5-1-3-6(4-2-5)14-8-7(12)9(17)16-10(13)15-8/h1-4H,12H2,(H4,13,14,15,16,17)

InChI Key

SRIOITFVGXRJSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)NC(=N2)N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2,5-diaminopyrimidine.

    Condensation Reaction: The 4-bromoaniline is reacted with 2,5-diaminopyrimidine under acidic or basic conditions to form the desired product. This reaction may require a catalyst to enhance the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines.

Scientific Research Applications

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.

    Biological Research: The compound is used to investigate enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Antiviral Activity: Compound 30 (phosphonomethoxyethyl substituent) demonstrates potent antiviral effects, likely due to its phosphonate group mimicking nucleotides and disrupting viral polymerase activity . The bromophenyl variant may exhibit different pharmacokinetic properties due to increased lipophilicity.
  • Enzymatic Roles: The ribitylamino and ribosylamino analogs are critical in metabolic pathways. For example, 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is a substrate for pyrimidinone 5’-phosphate reductase, an enzyme involved in riboflavin synthesis in Methanocaldococcus jannaschii and Eremothecium gossypii .
  • showed significant cytotoxic activity, suggesting that pyrimidinone derivatives with hydroxybutyl or phosphonate groups may target cellular proliferation pathways .

Physicochemical Properties

  • In contrast, phosphorylated or ribityl-substituted analogs are more hydrophilic, favoring enzymatic interactions and solubility in cellular environments .
  • Molecular Weight: While exact data for the bromophenyl variant is unavailable, analogs like 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one have a molecular weight of 351.06 g/mol (C9H14N5O8P), as calculated in .

Research Implications

  • Drug Design: The antiviral efficacy of Compound 30 highlights the importance of phosphonate groups in antiviral pyrimidinones. The bromophenyl variant could be optimized for improved target binding or pharmacokinetics.

Biological Activity

2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl substituent that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The chemical structure of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one can be described as follows:

  • Molecular Formula : C10H10BrN5O
  • Molecular Weight : 284.13 g/mol
  • CAS Number : 135431350

The biological activity of 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures may act as inhibitors of enzymes involved in nucleic acid synthesis and cellular proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiparasitic Activity : Similar pyrimidine derivatives have been shown to inhibit the enzyme pteridine reductase (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. The inhibition of PTR1 disrupts folate metabolism, leading to reduced parasite viability .
  • Antiviral Potential : Some studies have suggested that pyrimidine derivatives can exhibit antiviral activity against various viruses, including influenza and coronaviruses. The structural similarity to known antiviral agents indicates potential efficacy against viral infections .
  • Antitumor Properties : The compound's ability to interfere with nucleic acid synthesis positions it as a candidate for anticancer drug development. Pyrimidine analogs are often explored for their capacity to inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of related pyrimidine compounds:

  • Study on Antiparasitic Activity : A study evaluated the antiparasitic effects of various substituted pyrimidines against T. brucei. Compounds similar to 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one showed significant inhibition of PTR1 and demonstrated effective trypanocidal activity in vitro and in vivo models .
  • Antiviral Screening : In a screening for antiviral compounds, several pyrimidine derivatives were tested against H5N1 and SARS-CoV-2 viruses. The results indicated that certain substitutions on the pyrimidine ring enhanced antiviral activity, suggesting a promising avenue for further research into 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one as an antiviral agent .

Structure–Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of bulky groups, such as the bromophenyl moiety in 2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1H)-one, can enhance biological activity by improving binding affinity to target enzymes or receptors. Modifications at specific positions on the pyrimidine ring can lead to increased potency and selectivity against particular biological targets.

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